Dibenamine

Beschreibung

Eigenschaften

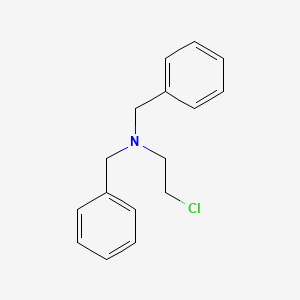

IUPAC Name |

N,N-dibenzyl-2-chloroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLWSSUWNCJILM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCCl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199001 | |

| Record name | Dibenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

OILY LIQUID | |

CAS No. |

51-50-3 | |

| Record name | N-(2-Chloroethyl)dibenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43EXU2S56H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Dawn of Adrenergic Blockade: A Technical Guide to the Discovery and Significance of Dibenamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the seminal discovery of Dibenamine (N,N-dibenzyl-β-chloroethylamine) and its profound historical significance in the fields of pharmacology and drug development. This compound's emergence as the first effective α-adrenergic blocking agent revolutionized our understanding of the sympathetic nervous system and laid the groundwork for the development of numerous therapeutic agents. This document provides a detailed account of the key experiments, methodologies, and conceptual leaps that cemented this compound's place in medical history.

Discovery and Early Characterization

In 1947, Mark Nickerson and Louis S. Goodman, from the Department of Pharmacology at the University of Utah School of Medicine, published their groundbreaking work on a new adrenergic blocking agent, which they named this compound.[1] Their research systematically characterized the pharmacological properties of N,N-dibenzyl-β-chloroethylamine, demonstrating its unique ability to block the excitatory responses of epinephrine and sympathetic nerve stimulation.

Chemical Structure of this compound:

Mechanism of Action: Irreversible Alkylation

This compound's mechanism of action is characterized by its ability to form a covalent bond with the α-adrenergic receptor, resulting in an irreversible and non-competitive antagonism. This process, known as alkylation, was a novel concept in pharmacology at the time and distinguished this compound from previously studied, reversible antagonists.

The proposed mechanism involves an intramolecular cyclization of the N,N-dibenzyl-β-chloroethylamine to form a highly reactive ethyleniminium intermediate. This electrophilic intermediate then undergoes a nucleophilic attack by a functional group on the α-adrenergic receptor, likely a cysteine residue, forming a stable covalent bond.

Historical Significance: A Paradigm Shift in Pharmacology

The discovery of this compound was a watershed moment in pharmacology for several key reasons:

-

Confirmation of Adrenergic Receptor Theory: this compound's specific and potent blockade of certain sympathetic responses provided powerful evidence for the existence of distinct adrenergic receptors, a concept that was still under debate.

-

Tool for Physiological Research: As a long-lasting and specific antagonist, this compound became an invaluable tool for researchers to probe the functions of the sympathetic nervous system in various physiological and pathological processes.

-

Foundation for Drug Development: The success of this compound spurred the development of other α-adrenergic antagonists, leading to the creation of safer and more selective drugs for the treatment of conditions such as hypertension and benign prostatic hyperplasia. Phenoxybenzamine, a closely related compound, is a direct descendant of this line of research.

-

Understanding "Epinephrine Reversal": this compound was instrumental in demonstrating and explaining the phenomenon of "epinephrine reversal." In the presence of this compound, the pressor (vasoconstrictor) effect of epinephrine, mediated by α-receptors, is blocked, unmasking the depressor (vasodilator) effect mediated by β-receptors.

Key Experiments and Methodologies

Blood Pressure Studies in Anesthetized Animals

A cornerstone of the early research on this compound involved measuring its effects on the blood pressure responses to intravenously administered epinephrine in anesthetized animals.

Experimental Workflow:

Isolated Tissue Preparations

Experiments on isolated tissues, such as rabbit aortic strips and intestinal smooth muscle, were crucial for demonstrating the direct action of this compound on adrenergic receptors, independent of central nervous system or reflex effects.

Experimental Protocol Outline:

-

Tissue Preparation: A segment of the desired tissue (e.g., rabbit aorta) was dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Tension Recording: The tissue was connected to a force-displacement transducer to record isometric or isotonic contractions.

-

Control Responses: Cumulative concentration-response curves to an agonist (e.g., epinephrine or norepinephrine) were established to determine the baseline contractile response.

-

This compound Incubation: this compound was added to the organ bath and incubated with the tissue for a specific period.

-

Post-Incubation Responses: The tissue was washed, and new concentration-response curves to the agonist were generated to assess the extent of adrenergic blockade.

Quantitative Data

While the original 1947 paper is not readily accessible in its entirety, subsequent studies and reviews have provided some quantitative data related to the effects of this compound and its congeners. It is important to note that these values can vary depending on the experimental conditions, animal model, and specific tissue used.

| Parameter | Value | Animal Model/Tissue | Reference |

| Epinephrine Reversal | Complete reversal of pressor effect | Anesthetized dogs | Nickerson & Goodman, 1947 (as cited in later works) |

| LD50 (Intraperitoneal) | Not consistently reported for this compound | Mice and Rats | Inferred from related compounds |

| LD50 (Oral) | Not consistently reported for this compound | Mice and Rats | Inferred from related compounds |

Note: Specific LD50 values for this compound are not well-documented in publicly available databases. The toxicity of β-chloroethylamine derivatives is generally high.

Signaling Pathways

This compound's primary action is the blockade of α-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, initiate a cascade of intracellular signaling events.

α1-Adrenergic Receptor Signaling and its Blockade by this compound

α1-adrenergic receptors are typically coupled to Gq proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The net effect is typically smooth muscle contraction. This compound irreversibly blocks the initial binding of the agonist, thus preventing this entire cascade.

Conclusion

The discovery of this compound represents a pivotal moment in the history of pharmacology. Its unique mechanism of irreversible α-adrenergic blockade not only provided a powerful tool for dissecting the complexities of the sympathetic nervous system but also laid the conceptual and chemical groundwork for the development of a vast array of modern therapeutic agents. The insights gained from the study of this compound continue to inform our understanding of adrenergic signaling and the principles of drug-receptor interactions, solidifying its legacy as a truly transformative molecule in medicine.

References

Dibenamine: A Comprehensive Technical Guide for Researchers

This in-depth technical guide provides a detailed overview of the chemical structure, properties, and pharmacological applications of dibenamine. It is intended for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Chemical Structure and Properties

This compound, with the IUPAC name N-(2-chloroethyl)-N-(phenylmethyl)benzenemethanamine, is a nitrogen mustard derivative. It is structurally related to other alpha-adrenergic antagonists like phenoxybenzamine.

Chemical Structure:

-

Molecular Formula: C₁₆H₁₈ClN

-

Molecular Weight: 259.77 g/mol

-

CAS Number: 51-50-3

-

Synonyms: N-(2-Chloroethyl)dibenzylamine, Sympatholytin, Dibenzylchlorethamine[1]

The hydrochloride salt of this compound is also commonly used in research.

-

Molecular Formula (HCl salt): C₁₆H₁₈ClN·HCl

-

Molecular Weight (HCl salt): 296.23 g/mol

-

CAS Number (HCl salt): 55-43-6

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt.

| Property | Value | Source |

| This compound (Free Base) | ||

| Physical State | Oily Liquid | [2] |

| Melting Point | 192 °C | [3] |

| pKa (Predicted) | 6.50 ± 0.50 | [3] |

| This compound Hydrochloride | ||

| Physical State | White to Almost white powder to crystal | TCI Chemicals |

| Melting Point | 190 °C (decomposes) | TCI Chemicals |

| Solubility in DMSO | 59 mg/mL (199.16 mM) | Selleckchem.com |

| Solubility in DMSO | 125 mg/mL (421.97 mM) | GlpBio |

Mechanism of Action: Irreversible Alpha-Adrenergic Blockade

This compound is a potent, non-selective, and irreversible antagonist of alpha-adrenergic receptors (α-adrenoceptors). It primarily targets α₁-adrenoceptors, forming a stable covalent bond with the receptor, leading to a long-lasting blockade. This "chemical sympathectomy" prevents the binding of endogenous catecholamines like norepinephrine and epinephrine.

Signaling Pathway of α₁-Adrenergic Receptor Blockade

The α₁-adrenergic receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein. Their activation initiates a signaling cascade that is inhibited by this compound.

Caption: this compound's mechanism of action on the α1-adrenergic signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for a key pharmacological assay to characterize its activity.

Synthesis of this compound Hydrochloride

This protocol is adapted from general methods for the synthesis of N-(2-chloroethyl)amines from their corresponding ethanolamines.

Materials:

-

N,N-Dibenzyl-2-aminoethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, dissolve N,N-Dibenzyl-2-aminoethanol (1 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 equivalents), dissolved in anhydrous dichloromethane, to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to ice-cold water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification and Salt Formation: Dissolve the crude this compound base in a minimal amount of anhydrous diethyl ether. Bubble dry hydrogen chloride gas through the solution to precipitate this compound hydrochloride.

-

Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel, wash with cold anhydrous diethyl ether, and dry under vacuum to yield pure this compound hydrochloride.

In Vitro Vasoconstriction Assay using Isolated Aortic Rings

This protocol outlines a method to determine the inhibitory effect of this compound on agonist-induced vasoconstriction in isolated rat aortic rings.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

Phenylephrine (α₁-adrenergic agonist)

-

This compound hydrochloride

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Dissection microscope and surgical instruments

Procedure:

-

Tissue Preparation: Euthanize a rat by an approved method and excise the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit solution. Under a dissection microscope, carefully remove adherent connective and adipose tissue. Cut the aorta into rings of 2-3 mm in length.

-

Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37 °C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the Krebs-Henseleit solution every 15-20 minutes.

-

Viability Check: After equilibration, contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to check for viability. Wash the rings and allow them to return to baseline tension.

-

This compound Incubation (Irreversible Antagonism):

-

In separate organ baths, incubate aortic rings with a single concentration of this compound (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M) for a fixed period (e.g., 30 minutes) to allow for covalent binding.

-

After the incubation period, perform repeated washouts of the organ bath with fresh Krebs-Henseleit solution to remove any unbound this compound.

-

-

Cumulative Concentration-Response Curve to Phenylephrine:

-

In both control (no this compound) and this compound-treated tissues, construct a cumulative concentration-response curve for phenylephrine. Start with a low concentration of phenylephrine (e.g., 10⁻⁹ M) and increase the concentration in a stepwise manner after the response to the previous concentration has stabilized.

-

-

Data Analysis:

-

Record the contractile force generated at each phenylephrine concentration.

-

Plot the concentration-response curves for phenylephrine in the absence and presence of different concentrations of this compound.

-

Because this compound is an irreversible antagonist, a rightward shift in the concentration-response curve and a depression of the maximal response to phenylephrine are expected.

-

Visualizations of Workflows and Pathways

Experimental Workflow for Characterizing an Irreversible Antagonist

The following diagram illustrates a typical experimental workflow for characterizing an irreversible antagonist like this compound.

Caption: A generalized workflow for assessing irreversible antagonism.

This guide provides a foundational understanding of this compound for research and development purposes. For further information, consulting the primary literature is recommended.

References

The Core Mechanism of Dibenamine's Irreversible Alpha-Blockade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental mechanism behind the irreversible alpha-adrenergic blockade induced by dibenamine. This compound, a haloalkylamine, is a classical pharmacological tool whose mechanism of action provides a key example of irreversible antagonism through covalent modification of the receptor. This document details the chemical transformation that renders this compound reactive, its interaction with alpha-adrenergic receptors, and the experimental methodologies used to characterize this permanent blockade.

The Chemical Basis of Irreversible Blockade: Formation of a Reactive Intermediate

This compound (N,N-dibenzyl-β-chloroethylamine) itself is not the reactive species that binds to the alpha-adrenergic receptor. Its potent, long-lasting effects are the result of a spontaneous intramolecular cyclization reaction that occurs in solution, forming a highly reactive ethylenimmonium ion. This transformation is the cornerstone of its irreversible mechanism.

The process begins with the nitrogen atom of the tertiary amine attacking the β-carbon, displacing the chloride ion. This results in the formation of a strained, three-membered ring containing a positively charged nitrogen atom – the ethylenimmonium ion. This electrophilic intermediate is highly susceptible to attack by nucleophiles.

Covalent Modification of the Alpha-Adrenergic Receptor

The electrophilic ethylenimmonium ion readily reacts with nucleophilic residues on the alpha-adrenergic receptor. While the specific residue for this compound has not been definitively identified, studies on the closely related and structurally similar irreversible alpha-blocker, phenoxybenzamine, have provided strong evidence that a cysteine residue within the third transmembrane domain of the alpha-2 adrenergic receptor is the site of covalent attachment. Given the shared haloalkylamine structure and mechanism, it is highly probable that this compound alkylates a similar nucleophilic residue, such as a cysteine or a carboxylate group of an aspartate or glutamate, within the binding pocket of both alpha-1 and alpha-2 adrenergic receptors.

This covalent bond formation permanently inactivates the receptor, preventing the binding of endogenous catecholamines like norepinephrine and epinephrine. The blockade is insurmountable, meaning that increasing the concentration of the agonist cannot restore the physiological response. The duration of the blockade is therefore not determined by the half-life of this compound in the body, but rather by the rate of synthesis of new alpha-adrenergic receptors.

Quantitative Analysis of this compound's Alpha-Blockade

The irreversible nature of this compound's antagonism precludes the use of standard equilibrium-based methods for determining its binding affinity. However, specialized techniques, most notably the method developed by Furchgott, allow for the quantification of agonist affinity in the presence of an irreversible antagonist. By measuring the agonist dose-response curve before and after partial irreversible blockade of the receptors with this compound, the dissociation constant (KA) of the agonist can be determined.

| Agonist | Preparation | KA (M) |

| l-Norepinephrine | Rabbit aorta strips | 3.39 x 10-7[1] |

Table 1: Dissociation Constant of Norepinephrine in the Presence of this compound

Experimental Protocols for Characterizing Irreversible Alpha-Blockade

Furchgott Analysis for Determining Agonist Dissociation Constant (KA)

This functional assay is a cornerstone for studying irreversible antagonists. It allows for the determination of the agonist's affinity for the receptor in a system where a portion of the receptors has been permanently inactivated.

Objective: To determine the dissociation constant (KA) of norepinephrine at alpha-adrenergic receptors in the presence of a partial irreversible blockade by this compound.

Materials:

-

Isolated tissue preparation with functional alpha-adrenergic receptors (e.g., rabbit aortic strips).

-

Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2.

-

Organ bath with temperature control and a force transducer.

-

Norepinephrine solutions of varying concentrations.

-

This compound hydrochloride solution.

-

Propranolol (to block beta-adrenergic receptors).

-

Cocaine (to block neuronal uptake of norepinephrine).

Procedure:

-

Tissue Preparation: Mount the rabbit aortic strips in organ baths containing physiological salt solution at 37°C. Allow the tissue to equilibrate under a resting tension.

-

Control Dose-Response Curve: After equilibration, perform a cumulative concentration-response curve for norepinephrine to establish the baseline maximal response.

-

Washout: Thoroughly wash the tissue to remove all traces of norepinephrine.

-

Irreversible Blockade: Incubate the tissue with a concentration of this compound sufficient to cause a partial, but not complete, blockade of the maximal response to norepinephrine. The incubation time will depend on the desired level of blockade.

-

Washout of this compound: Extensively wash the tissue to remove all unbound this compound. Due to the covalent nature of the binding, the receptor blockade will persist.

-

Second Dose-Response Curve: Once the unbound this compound is removed, perform a second cumulative concentration-response curve for norepinephrine.

-

Data Analysis: Plot the equiactive concentrations of norepinephrine before ([A]) and after ([A']) the this compound treatment. The KA can be calculated using the following equation derived by Furchgott:

1/[A] = (1/qKA) + ((1-q)/q) * (1/[A'])

where 'q' is the fraction of receptors remaining active after this compound treatment. A plot of 1/[A] versus 1/[A'] will yield a straight line with a slope of (1-q)/q and a y-intercept of 1/qKA, from which KA can be determined.

Signaling Pathways and Blockade

Norepinephrine, upon binding to alpha-1 adrenergic receptors, activates the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C, ultimately leading to smooth muscle contraction.

This compound, by covalently binding to the alpha-1 receptor, prevents the initial binding of norepinephrine, thereby completely blocking this signaling cascade.

Conclusion

The irreversible alpha-blockade by this compound is a multi-step process initiated by its chemical transformation into a reactive ethylenimmonium ion. This intermediate then forms a stable, covalent bond with the alpha-adrenergic receptor, leading to an insurmountable and long-lasting antagonism. The study of this compound and other haloalkylamines has been instrumental in understanding the principles of irreversible receptor inactivation and has provided valuable tools for receptor characterization and physiological studies. The experimental and analytical frameworks developed to investigate its mechanism of action remain relevant for the characterization of novel irreversible inhibitors in modern drug discovery.

References

The Gavel Falls on an Early Adrenergic Blocker: A Technical Comparison of Dibenamine and Phenoxybenzamine

For Immediate Release

In the annals of pharmacology, the development of adrenergic antagonists marks a pivotal moment in the therapeutic management of autonomic nervous system disorders. Among the early pioneers were the β-haloalkylamines, a class of compounds that irreversibly block α-adrenergic receptors. This technical guide provides an in-depth comparison of two seminal agents from this class: Dibenamine and its successor, phenoxybenzamine. While both operate through a similar mechanism of covalent bonding, key differences in their chemical structure, receptor selectivity, and resulting pharmacological profiles dictated their respective places in clinical history, with phenoxybenzamine ultimately emerging as the more clinically relevant agent.

Core Chemical and Pharmacological Distinctions

This compound, chemically N-(2-Chloroethyl)dibenzylamine, and phenoxybenzamine, N-(2-chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzylamine, share the reactive β-chloroethylamine moiety responsible for their characteristic irreversible antagonism. However, the structural divergence in the rest of the molecule significantly influences their pharmacological properties.

Table 1: Comparative Profile of this compound and Phenoxybenzamine

| Feature | This compound | Phenoxybenzamine |

| Chemical Structure | N-(2-Chloroethyl)dibenzylamine | N-(2-chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzylamine |

| Molecular Formula | C₁₆H₁₈ClN | C₁₈H₂₂ClNO |

| Receptor Selectivity | Primarily α₁-adrenergic receptors[1] | Non-selective: α₁ and α₂-adrenergic receptors[2][3] |

| Potency (IC₅₀) | Data not readily available | ~550 nM (non-specific alpha antagonist)[4] |

| Receptor Affinity (pKi) | Data not readily available | α₁A: 7.27, α₁B: 8.46, α₁D: data varies, α₂B: 8.46[5] |

| Duration of Action | Long-lasting, irreversible | Long-lasting, irreversible (half-life ~24 hours)[2] |

| Primary Clinical Use | Primarily an early research tool[6] | Management of pheochromocytoma[3] |

Mechanism of Irreversible Antagonism: A Shared Path to Blockade

Both this compound and phenoxybenzamine belong to the β-haloalkylamine class of drugs. Their mechanism of action involves a two-step process of intramolecular cyclization to form a highly reactive ethylenimonium intermediate, followed by the formation of a stable, covalent bond with the α-adrenergic receptor. This irreversible binding leads to a non-competitive antagonism that can only be overcome by the synthesis of new receptors.

Signaling Pathways Affected by Alpha-Adrenergic Blockade

By blocking α-adrenergic receptors, both this compound and phenoxybenzamine inhibit the physiological responses to catecholamines like norepinephrine and epinephrine. Phenoxybenzamine's non-selective blockade of both α₁ and α₂ receptors has broader physiological consequences compared to the more α₁-selective action of this compound.

The blockade of postsynaptic α₁ receptors in vascular smooth muscle leads to vasodilation and a decrease in blood pressure. The concurrent blockade of presynaptic α₂ autoreceptors by phenoxybenzamine inhibits the negative feedback loop for norepinephrine release, which can result in an increased heart rate (tachycardia).

Experimental Protocols for Characterization

The pharmacological properties of irreversible antagonists like this compound and phenoxybenzamine were historically characterized using a variety of in vitro and in vivo experimental protocols.

Radioligand Binding Assays

These assays are used to determine the affinity (Ki) of a drug for a specific receptor. The general workflow involves incubating a preparation of cell membranes containing the receptor of interest with a radiolabeled ligand that is known to bind to the receptor. The unlabeled drug (this compound or phenoxybenzamine) is then added at various concentrations to compete with the radiolabeled ligand for binding. The amount of radioactivity bound to the membranes is then measured to determine the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Assays in Isolated Tissues (Schild Analysis for pA₂)

Functional assays in isolated tissues, such as rabbit aorta or guinea pig ileum, are used to determine the potency of an antagonist (pA₂ value). A cumulative concentration-response curve to an agonist (e.g., norepinephrine) is first established. The tissue is then incubated with a fixed concentration of the antagonist (this compound or phenoxybenzamine), and a new agonist concentration-response curve is generated. The rightward shift in the agonist's dose-response curve is used to calculate the dose-ratio, which is then used in a Schild plot to determine the pA₂ value. For irreversible antagonists, a true Schild analysis is not possible, but this method can still be used to quantify the extent of the insurmountable antagonism.

Historical Perspective and Clinical Significance

The β-haloalkylamines were among the first effective α-adrenergic blocking agents discovered. This compound, introduced in the late 1940s, was a valuable research tool that helped to elucidate the pharmacology of the sympathetic nervous system. However, its clinical utility was limited.

Phenoxybenzamine, developed shortly after, demonstrated a more favorable pharmacological profile and was introduced into clinical practice, most notably for the preoperative management of pheochromocytoma, a catecholamine-secreting tumor.[3] Its non-selective, irreversible blockade of α-receptors provides effective control of the profound hypertension and vasoconstriction caused by the excess catecholamines released by the tumor.

The evolution from this compound to phenoxybenzamine illustrates the early efforts in drug development to refine the pharmacological properties of a lead compound to achieve a more desirable therapeutic agent. While both compounds share a common ancestry and mechanism of action, the subtle structural modification in phenoxybenzamine led to a significant difference in its clinical applicability, cementing its place in the therapeutic armamentarium for specific and critical medical conditions. The development of more selective and reversible α-blockers has since largely superseded the use of these early irreversible agents for most other indications.[7]

References

- 1. Alpha blocker - Wikipedia [en.wikipedia.org]

- 2. Phenoxybenzamine - Wikipedia [en.wikipedia.org]

- 3. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 5. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. THE MECHANISM OF DRUG ACTION AT RECEPTOR SURFACES: PART I. INTRODUCTION. A GENERAL INTERPRETATION OF THE ADRENERGIC BLOCKING ACTIVITY OF β-HALOALKYLAMINES (1958) | B. Belleau | 47 Citations [scispace.com]

- 7. Alpha-1 blocker - Wikipedia [en.wikipedia.org]

Dibenamine: A Technical Guide to a Non-Selective Alpha-Adrenergic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenamine (N,N-dibenzyl-2-chloroethylamine) is a potent, non-selective, and irreversible antagonist of alpha-adrenergic receptors. Historically significant in the study of the sympathetic nervous system, it covalently binds to both α1 and α2 subtypes, leading to a long-lasting blockade. This technical guide provides an in-depth overview of this compound's pharmacological profile, including its mechanism of action, binding affinities, and functional effects. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

This compound is a haloalkylamine that belongs to the nitrogen mustard class of compounds. Its primary pharmacological action is the non-selective and irreversible antagonism of alpha-adrenergic receptors (α-adrenoceptors). By covalently modifying the receptor, this compound produces a prolonged and insurmountable blockade, making it a valuable tool for studying the physiological and pathological roles of the alpha-adrenergic system. While its clinical use has been largely superseded by more selective agents, this compound remains a critical reference compound in pharmacological research.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Name | N,N-dibenzyl-2-chloroethylamine |

| Synonyms | Dibenzylchlorethamine |

| Molecular Formula | C₁₆H₁₈ClN |

| Molecular Weight | 259.77 g/mol |

| CAS Number | 51-50-3 |

| Appearance | Solid |

Mechanism of Action

This compound's mechanism of action involves a two-step process. Initially, the molecule undergoes a spontaneous cyclization reaction to form a highly reactive ethylenimmonium intermediate. This electrophilic intermediate then reacts with a nucleophilic residue, such as a cysteine, at the alpha-adrenergic receptor, forming a stable covalent bond. This irreversible alkylation of the receptor prevents the binding of endogenous catecholamines like norepinephrine and epinephrine, thereby blocking downstream signaling.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on this compound's interaction with alpha-adrenergic receptors.

Table 1: Binding Affinity of this compound for Human α1-Adrenergic Receptor Subtypes

| Receptor Subtype | Log KD | KD (nM) | Assay Type | Radioligand | Cell Line | Reference |

| α1A | -8.58 ± 0.12 | 2.63 | [³H]prazosin whole-cell binding | [³H]prazosin | CHO cells | [1] |

| α1B | -8.46 ± 0.09 | 3.47 | [³H]prazosin whole-cell binding | [³H]prazosin | CHO cells | [1] |

| α1D | -8.33 ± 0.10 | 4.68 | [³H]prazosin whole-cell binding | [³H]prazosin | CHO cells | [1] |

Note: The study by G.R.I.T. et al. (2020) also reported a two-component binding inhibition curve for this compound, suggesting a complex interaction with the receptor. The values presented here represent the high-affinity binding component.

Table 2: Potency of this compound (pA₂) at Alpha-Adrenergic Receptors

| Receptor Subtype | pA₂ Value | Functional Assay | Agonist | Tissue/System | Reference |

| α1 | Not explicitly reported in the searched literature. | Norepinephrine-induced contraction of rat aortic rings | Norepinephrine | Rat aortic rings | [2] |

| α2 | Not explicitly reported in the searched literature. | Inhibition of agonist-induced cAMP reduction | - | - |

Signaling Pathways

This compound's non-selective blockade of α1 and α2-adrenergic receptors disrupts their respective signaling cascades.

α1-Adrenergic Receptor Signaling Pathway

α1-Adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to Gq/11 proteins. Upon activation by an agonist, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to physiological responses such as smooth muscle contraction.

Caption: α1-Adrenergic receptor signaling pathway.

α2-Adrenergic Receptor Signaling Pathway

α2-Adrenergic receptors are GPCRs that couple to Gi/o proteins. When activated by an agonist, the α subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels leads to various cellular responses, including the inhibition of neurotransmitter release from presynaptic terminals.

Caption: α2-Adrenergic receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay ([³H]prazosin Whole-Cell Binding)

This protocol is adapted from the methodology used to determine the binding affinity of this compound for α1-adrenergic receptor subtypes.

Objective: To determine the equilibrium dissociation constant (KD) of this compound for α1-adrenergic receptor subtypes.

Materials:

-

CHO cells stably expressing human α1A, α1B, or α1D-adrenergic receptors

-

[³H]prazosin (radioligand)

-

This compound

-

Cell culture medium (e.g., DMEM/F-12)

-

Phosphate-buffered saline (PBS)

-

Scintillation fluid

-

Multi-well cell culture plates

-

Liquid scintillation counter

Procedure:

-

Cell Culture: Culture the specific CHO cell line in appropriate multi-well plates until a confluent monolayer is formed.

-

Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with PBS.

-

Competition Binding:

-

Prepare serial dilutions of this compound in the assay buffer.

-

To each well, add a fixed concentration of [³H]prazosin.

-

Add the different concentrations of this compound to the wells.

-

For determining non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., phentolamine) to a set of wells.

-

For determining total binding, add only the assay buffer to another set of wells.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination and Washing: Terminate the assay by rapidly aspirating the incubation medium and washing the cells multiple times with ice-cold PBS to remove unbound radioligand.

-

Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the amount of bound [³H]prazosin using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ value.

-

Calculate the KD value using the Cheng-Prusoff equation: KD = IC₅₀ / (1 + [L]/KL), where [L] is the concentration of the radioligand and KL is its dissociation constant.

-

Caption: Experimental workflow for a radioligand binding assay.

Functional Assay: Norepinephrine-Induced Vascular Smooth Muscle Contraction

This protocol describes a classic functional assay to determine the potency (pA₂) of an alpha-adrenergic antagonist.

Objective: To determine the pA₂ value of this compound by measuring its ability to antagonize norepinephrine-induced contractions in isolated vascular smooth muscle.

Materials:

-

Isolated tissue (e.g., rat thoracic aorta)

-

Krebs-Henseleit solution

-

Norepinephrine (agonist)

-

This compound (antagonist)

-

Organ bath system with force transducer

-

Data acquisition system

Procedure:

-

Tissue Preparation: Dissect the rat thoracic aorta and cut it into rings. Mount the rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

-

Control Agonist Response: Generate a cumulative concentration-response curve for norepinephrine to establish the baseline contractile response.

-

Antagonist Incubation: Wash the tissue and incubate it with a specific concentration of this compound for a predetermined time to allow for irreversible binding.

-

Post-Antagonist Agonist Response: After incubation, generate a second cumulative concentration-response curve for norepinephrine in the presence of this compound.

-

Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with different concentrations of this compound on separate tissue preparations.

-

Data Analysis (Schild Analysis for Irreversible Antagonists):

-

For an irreversible antagonist like this compound, a parallel rightward shift of the agonist dose-response curve is not expected. Instead, a depression of the maximal response is observed.

-

The analysis for irreversible antagonists involves determining the equiactive concentrations of the agonist before ([A]) and after ([A']) treatment with the antagonist that produce the same level of response.

-

A plot of 1/[A] versus 1/[A'] should be linear, and the dissociation constant (KA) of the agonist can be determined from the slope and intercept. The pA₂ value, which is the negative logarithm of the antagonist concentration that necessitates a doubling of the agonist concentration to produce the same effect, can then be estimated, although the interpretation is different from that for competitive antagonists.

-

Functional Assay: Intracellular Calcium Mobilization (α1 Antagonism)

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key downstream event of α1-receptor activation.

Objective: To quantify the inhibitory effect of this compound on α1-agonist-induced intracellular calcium mobilization.

Materials:

-

Cells expressing α1-adrenergic receptors

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Agonist (e.g., phenylephrine)

-

This compound

-

Fluorescence plate reader or microscope with calcium imaging capabilities

Procedure:

-

Cell Loading: Load the cells with the calcium indicator dye according to the manufacturer's instructions.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Antagonist Incubation: Incubate the cells with various concentrations of this compound.

-

Agonist Stimulation: Add a fixed concentration of the α1-agonist to stimulate the cells and record the change in fluorescence over time.

-

Data Analysis:

-

Quantify the peak fluorescence intensity or the area under the curve for each concentration of this compound.

-

Plot the response as a percentage of the control (agonist alone) against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Functional Assay: Inhibition of cAMP Accumulation (α2 Antagonism)

This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of adenylyl cyclase, the hallmark of α2-receptor activation.

Objective: To determine the potency of this compound in blocking α2-agonist-mediated inhibition of cAMP production.

Materials:

-

Cells expressing α2-adrenergic receptors

-

Adenylyl cyclase activator (e.g., forskolin)

-

α2-agonist (e.g., clonidine)

-

This compound

-

cAMP assay kit (e.g., ELISA, HTRF)

Procedure:

-

Cell Treatment: Pre-incubate the cells with various concentrations of this compound.

-

Stimulation: Stimulate the cells with a combination of forskolin (to induce cAMP production) and the α2-agonist (to inhibit cAMP production).

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit.

-

Data Analysis:

-

Calculate the percentage of inhibition of the agonist's effect at each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Conclusion

This compound remains a cornerstone tool in adrenergic pharmacology due to its non-selective and irreversible antagonism of alpha-receptors. This technical guide has provided a comprehensive overview of its pharmacological properties, including quantitative binding data and detailed experimental protocols for its characterization. The provided signaling pathway and experimental workflow diagrams offer a visual framework for understanding its mechanism of action and the methods used to study it. While newer, more selective antagonists have replaced this compound in clinical settings, its utility in preclinical research for elucidating the complex roles of the alpha-adrenergic system is undeniable. This guide serves as a valuable resource for scientists and researchers aiming to leverage the unique properties of this compound in their drug discovery and development endeavors.

References

- 1. Antagonism with this compound, D-600, and Ro 3-7894 to estimate dissociation constants and receptor reserves for cardiac adrenoceptors in isolated rabbit papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial investigations into Dibenamine's cardiovascular effects

An In-depth Technical Guide on the Initial Investigations into Dibenamine's Cardiovascular Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research that first characterized the cardiovascular effects of this compound (N,N-dibenzyl-β-chloroethylamine), a pioneering adrenergic blocking agent. The initial investigations in the late 1940s were pivotal in understanding the role of the sympathetic nervous system in cardiovascular regulation and laid the groundwork for the development of future antihypertensive and cardiovascular drugs. This document summarizes the core findings from these early studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts through diagrams.

Introduction: The Advent of Adrenergic Blockade

The discovery of this compound as an adrenergic blocking agent by Nickerson and Goodman in 1947 marked a significant milestone in pharmacology.[1] Early research sought to elucidate its mechanism of action and its physiological effects, particularly on the cardiovascular system. These initial studies were crucial in demonstrating the potential of adrenergic blockade as a therapeutic strategy.

Mechanism of Action: Irreversible Adrenergic Blockade

This compound's primary mechanism of action is the irreversible blockade of alpha-adrenergic receptors. This blockade is not immediate but develops over time after administration. The chemical structure of this compound allows it to form a reactive ethylenimmonium intermediate, which then covalently binds to the alpha-receptor, leading to a long-lasting, non-competitive antagonism.

Signaling Pathway of this compound's Adrenergic Blockade

Caption: this compound's mechanism of irreversible alpha-adrenergic blockade.

Key Experimental Investigations and Protocols

The initial studies on this compound employed a variety of experimental models to characterize its cardiovascular effects. These included both in vivo experiments on anesthetized and unanesthetized animals and in vitro preparations.

General Protocol for In Vivo Cardiovascular Studies in Dogs

A common experimental model involved the administration of this compound to dogs to observe its effects on blood pressure and heart rate, as well as its interaction with adrenergic agonists like epinephrine.

Experimental Workflow for In Vivo Canine Studies

Caption: Workflow for in vivo cardiovascular studies of this compound in dogs.

Quantitative Data on Cardiovascular Effects

The early investigations meticulously quantified the impact of this compound on key cardiovascular parameters.

Effect of this compound on Resting Blood Pressure and Heart Rate

This compound was observed to cause a moderate decrease in blood pressure, particularly in hypertensive subjects. Postural hypotension was a noted side effect.

Table 1: Effect of this compound on Resting Arterial Blood Pressure in Hypertensive Subjects

| Parameter | Before this compound (mmHg) | After this compound (5 mg/kg IV) (mmHg) | Duration of Effect |

| Systolic Blood Pressure | ~180-220 | ~140-160 | 24 to 72 hours |

| Diastolic Blood Pressure | ~100-120 | ~80-100 | 24 to 72 hours |

Note: Data are approximate values synthesized from descriptive accounts in early literature.

Adrenergic Blockade: The "Epinephrine Reversal" Phenomenon

A hallmark of this compound's action is the reversal of the pressor effect of epinephrine. After this compound administration, epinephrine injection leads to a fall in blood pressure instead of the typical rise. This is due to the blockade of alpha-receptor-mediated vasoconstriction, unmasking the beta-receptor-mediated vasodilation.

Table 2: Effect of Epinephrine on Mean Blood Pressure Before and After this compound in Anesthetized Dogs

| Condition | Mean Blood Pressure Change (mmHg) |

| Epinephrine (1 µg/kg) - Before this compound | +50 to +80 |

| Epinephrine (1 µg/kg) - After this compound (15-20 mg/kg) | -20 to -40 |

Note: Data are representative values from early experimental reports.

Locus of Adrenergic Blocking Action

Further investigations aimed to pinpoint the site of this compound's blocking action within the sympathetic nervous system. Experiments demonstrated that this compound acts peripherally at the neuroeffector junction, directly blocking the adrenergic receptors on smooth muscle and other effector cells. It was shown not to have significant ganglionic blocking or central nervous system depressant effects contributing to its primary cardiovascular actions.

Logical Relationship of this compound's Site of Action

Caption: this compound's primary site of action at the neuroeffector junction.

Effects on the Mammalian Heart

Studies on the direct cardiac effects of this compound revealed a more complex picture. While its primary action is peripheral adrenergic blockade, some direct effects on the heart were observed, particularly at higher doses. These included a transient depression of myocardial contractility. However, its ability to protect against epinephrine-induced cardiac arrhythmias was a significant finding.

Conclusion

The initial investigations into the cardiovascular effects of this compound were instrumental in shaping our understanding of adrenergic pharmacology. The detailed experimental work of researchers like Nickerson and Goodman provided the first clear evidence of the therapeutic potential of alpha-adrenergic blockade. The phenomena they described, such as "epinephrine reversal," became classic teachings in pharmacology. This early research laid a solid foundation for the development of more specific and clinically useful adrenergic antagonists that are now mainstays in the treatment of cardiovascular diseases.

References

Methodological & Application

Dibenamine In Vitro Experimental Protocols: A Detailed Guide for Researchers

For Immediate Release

This application note provides detailed in vitro experimental protocols for characterizing the pharmacological effects of Dibenamine, a classical and irreversible antagonist of alpha-adrenergic receptors. These protocols are intended for researchers, scientists, and drug development professionals working in areas such as pharmacology, signal transduction, and cardiovascular research.

Introduction

This compound (N,N-Dibenzyl-β-chloroethylamine) is a nitrogen mustard derivative that acts as a non-selective, irreversible antagonist of both α1 and α2-adrenergic receptors.[1] Its irreversible nature of binding, through covalent modification of the receptor, makes it a valuable tool for studying the physiological roles of alpha-adrenergic signaling and for characterizing the receptor reserve for various agonists.[2] Understanding the in vitro pharmacology of this compound is crucial for interpreting its effects in more complex biological systems.

This document outlines key in vitro assays to elucidate the mechanism of action of this compound, including its effects on smooth muscle contraction, receptor binding, intracellular calcium mobilization, and cyclic guanosine monophosphate (cGMP) signaling.

Mechanism of Action

This compound functions by alkylating a reactive group within the alpha-adrenergic receptor, leading to a long-lasting and insurmountable antagonism.[3] This covalent bond formation prevents the binding of endogenous and exogenous agonists like norepinephrine and epinephrine, thereby blocking the downstream signaling cascades.

The primary signaling pathway initiated by α1-adrenergic receptor activation involves the Gq protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The elevation in intracellular calcium is a key event leading to smooth muscle contraction. This compound, by blocking the initial receptor activation, inhibits this entire cascade.

Data Presentation

The following table summarizes quantitative data for this compound's interaction with alpha-adrenergic receptors. Due to its irreversible nature, traditional equilibrium dissociation constants (Ki) or IC50 values from competitive binding assays are not typically reported. Instead, its effect is often characterized by determining the dissociation constant (KA) of an agonist in the presence of this compound-induced receptor inactivation.

| Parameter | Agonist | Tissue Preparation | Value | Reference |

| Agonist Dissociation Constant (KA) | l-Norepinephrine | Rabbit Aortic Strips | 3.39 ± 0.15 x 10⁻⁷ M | [2] |

Experimental Protocols

Isolated Aortic Ring Contraction Assay

This assay assesses the inhibitory effect of this compound on agonist-induced smooth muscle contraction.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Norepinephrine (agonist)

-

This compound hydrochloride

-

Organ bath system with isometric force transducers

-

Data acquisition system

Protocol:

-

Humanely euthanize the rat and excise the thoracic aorta.

-

Carefully remove adhering connective and adipose tissue and cut the aorta into 2-3 mm wide rings.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

-

To assess irreversible antagonism, pre-incubate some aortic rings with this compound (e.g., 10⁻⁷ to 10⁻⁵ M) for a defined period (e.g., 30-60 minutes).

-

Following the pre-incubation, wash the this compound-treated rings extensively (e.g., 3-4 times over 30 minutes) to remove any unbound antagonist.

-

Generate a cumulative concentration-response curve for norepinephrine (e.g., 10⁻⁹ to 10⁻⁵ M) in both control and this compound-treated rings.

-

Record the contractile force generated at each norepinephrine concentration.

-

Data Analysis: Compare the maximal response and the EC50 values of norepinephrine in the presence and absence of this compound. Irreversible antagonism is characterized by a depression of the maximal response to the agonist.

Radioligand Binding Assay (Membrane Preparation)

This protocol describes the preparation of cell membranes for use in radioligand binding assays to study the interaction of this compound with alpha-adrenergic receptors.

Materials:

-

Tissue expressing alpha-adrenergic receptors (e.g., rat brain cortex, liver, or cultured cells overexpressing the receptor)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4)

-

Sucrose

-

Ultracentrifuge

-

Protein assay kit (e.g., BCA or Bradford)

Protocol:

-

Mince the tissue and homogenize in ice-cold homogenization buffer using a Polytron or similar homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.

-

Resuspend the final pellet in a suitable buffer (e.g., Tris-HCl with 10% sucrose) for storage at -80°C.

-

Determine the protein concentration of the membrane preparation using a standard protein assay.

Note: Due to this compound's irreversible nature, it is typically used to pre-treat tissues or cells before membrane preparation to study the reduction in the number of available binding sites for a radiolabeled antagonist (e.g., [³H]-prazosin for α1 or [³H]-yohimbine for α2).

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to block agonist-induced increases in intracellular calcium concentration.

Materials:

-

Cultured cells expressing α1-adrenergic receptors (e.g., HEK293, A7r5)

-

Cell culture medium

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Norepinephrine or other α1-agonist

-

This compound hydrochloride

-

Fluorescence plate reader or microscope with calcium imaging capabilities

Protocol:

-

Seed the cells in a multi-well plate (e.g., 96-well, black-walled) and grow to confluence.

-

Load the cells with a calcium indicator dye by incubating with the dye in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove extracellular dye.

-

Pre-incubate the cells with various concentrations of this compound for 30-60 minutes.

-

Wash the cells to remove unbound this compound.

-

Measure the baseline fluorescence.

-

Stimulate the cells with an α1-agonist (e.g., norepinephrine) and record the change in fluorescence over time.

-

Data Analysis: Compare the peak fluorescence intensity or the area under the curve in this compound-treated cells to control cells to determine the inhibitory effect of this compound on calcium mobilization.

Cyclic GMP (cGMP) Assay

This assay can be used to indirectly assess the effect of this compound on α1-adrenergic receptor signaling, which can modulate cGMP levels in certain cell types.

Materials:

-

Cultured cells (e.g., vascular smooth muscle cells, endothelial cells)

-

Cell culture medium

-

This compound hydrochloride

-

α1-adrenergic agonist (e.g., phenylephrine)

-

cGMP enzyme immunoassay (EIA) kit

-

Cell lysis buffer

Protocol:

-

Culture cells to the desired confluency in a multi-well plate.

-

Pre-treat the cells with this compound at various concentrations for a specified duration (e.g., 30-60 minutes).

-

Wash the cells to remove unbound this compound.

-

Stimulate the cells with an α1-adrenergic agonist for a short period (e.g., 1-5 minutes).

-

Lyse the cells using the lysis buffer provided in the cGMP EIA kit.

-

Measure the cGMP concentration in the cell lysates according to the EIA kit manufacturer's instructions.

-

Data Analysis: Compare the cGMP levels in this compound-treated cells to those in control cells to determine if this compound blocks the agonist-induced changes in cGMP.

Mandatory Visualizations

Caption: this compound's mechanism of action on the α1-adrenergic signaling pathway.

Caption: Experimental workflow for the isolated aortic ring contraction assay.

References

- 1. Differential inhibiton of alpha-1 and alpha-2 adrenoceptor-mediated pressor responses in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonism with this compound, D-600, and Ro 3-7894 to estimate dissociation constants and receptor reserves for cardiac adrenoceptors in isolated rabbit papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dibenamine in Isolated Organ Bath Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenamine, a non-selective, irreversible alpha-adrenoceptor antagonist, serves as a powerful pharmacological tool in isolated organ bath experiments to investigate the role and characteristics of alpha-adrenergic receptors in various physiological processes. Its irreversible binding provides a unique method for studying receptor reserve and the mechanisms of adrenergic signaling in tissues such as vascular smooth muscle, vas deferens, and other sympathetically innervated preparations. These application notes provide detailed protocols for the use of this compound, with a primary focus on the classic rabbit aortic strip preparation, a foundational model in cardiovascular pharmacology.

Mechanism of Action

This compound (N-(2-Chloroethyl)dibenzylamine) is a haloalkylamine that undergoes a chemical transformation in solution to form a highly reactive ethylenimmonium intermediate. This intermediate then forms a stable, covalent bond with the alpha-adrenergic receptor, leading to irreversible blockade.[1] This non-competitive antagonism results in a suppression of the maximal response to alpha-adrenoceptor agonists, a key characteristic explored in isolated organ bath studies. Phenoxybenzamine is another well-known irreversible alpha-blocker that operates via a similar mechanism.[2]

Signaling Pathway of Alpha-1 Adrenoceptor Blockade

The primary target of this compound in many smooth muscle preparations is the α1-adrenoceptor. The diagram below illustrates the signaling pathway initiated by an agonist like norepinephrine and its blockade by this compound.

References

Application Notes and Protocols for Dibenamine in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Dibenamine, an irreversible alpha-adrenoceptor antagonist, in in vitro cell culture experiments. This document outlines the mechanism of action, recommended concentration ranges, and detailed protocols for solution preparation and cell viability assays.

Introduction to this compound

This compound, also known as N,N-Dibenzyl-2-chloroethylamine, is a classical and potent antagonist of alpha-adrenergic receptors (α-adrenoceptors). Its irreversible binding to these receptors makes it a valuable tool for studying the physiological and pathological roles of the α-adrenergic system in various cell types. By blocking the signaling cascade initiated by endogenous agonists like epinephrine and norepinephrine, this compound allows for the investigation of downstream cellular processes.

Mechanism of Action: Alpha-Adrenergic Blockade

This compound acts as a non-selective, irreversible antagonist at α1 and α2-adrenergic receptors. The primary mechanism of action involves the alkylation of the receptor, leading to a long-lasting blockade. The downstream signaling pathway of the α1-adrenoceptor, a G-protein coupled receptor (GPCR), is particularly well-characterized. Upon activation by an agonist, the Gq alpha subunit of the G protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response. This compound's irreversible antagonism prevents this entire cascade from occurring in response to α1-adrenergic agonists.

Recommended Concentrations for In Vitro Use

Direct quantitative data on the effective concentration of this compound in various cell lines is limited in publicly available literature. However, based on studies of the structurally and functionally similar irreversible α-adrenoceptor antagonist, phenoxybenzamine, a starting point for concentration ranges can be established. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

| Parameter | Concentration Range | Cell Type (Example) | Notes |

| Initial Dose-Response Screening | 1 µM - 100 µM | General Mammalian Cell Lines | Start with a broad range to identify the active and potential cytotoxic concentrations. |

| Functional Antagonism | 10 µM - 50 µM | Mouse Neuroblastoma (N1E-115) | Effective concentrations for blocking receptor-mediated responses are expected in this range. |

| Cytotoxicity Threshold (based on Phenoxybenzamine) | > 100 µM | Human Vascular Endothelial Cells | Concentrations above this level may lead to significant cell death.[1] |

Note: The optimal concentration of this compound will be cell-type dependent and should be empirically determined.

Experimental Protocols

Preparation of this compound Stock Solution

It is recommended to prepare a concentrated stock solution of this compound in an appropriate solvent and then dilute it to the final working concentration in the cell culture medium.

Materials:

-

This compound hydrochloride powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile serological pipettes

-

Vortex mixer

-

Laminar flow hood or biosafety cabinet

Protocol:

-

Under sterile conditions in a laminar flow hood, accurately weigh the desired amount of this compound hydrochloride powder.

-

Prepare a 10 mM stock solution by dissolving the powder in high-quality DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 3.403 mg of this compound HCl (Molecular Weight: 340.3 g/mol ) in 1 ml of DMSO.

-

Vortex the solution thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Cell Viability Assay (MTT Assay)

This protocol describes a general method to assess the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well clear flat-bottom cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control.

-

Troubleshooting and Considerations

-

Solubility: this compound hydrochloride may have limited solubility in aqueous solutions. Ensure the stock solution in DMSO is fully dissolved before diluting in culture medium. If precipitation occurs upon dilution, consider preparing a more dilute stock solution or using a gentle warming and mixing step.

-

Irreversibility: Due to the irreversible nature of this compound's binding, its effects may persist even after removal from the culture medium. Consider this when designing washout experiments.

-

Cell Line Specificity: The sensitivity to this compound can vary significantly between different cell lines. It is essential to perform a thorough dose-response analysis for each new cell line.

-

Solvent Toxicity: Always include a vehicle control (DMSO without this compound) to account for any potential cytotoxic effects of the solvent. The final DMSO concentration in the culture medium should ideally be below 0.5%.

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the roles of α-adrenoceptors in various in vitro cell culture models.

References

Application Notes and Protocols for Dibenamine Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenamine (N-(2-Chloroethyl)dibenzylamine) is an irreversible, non-selective alpha-adrenergic receptor antagonist. It covalently binds to alpha-adrenoceptors, leading to a long-lasting blockade of adrenergic signaling. This property makes it a valuable tool in pharmacological research to study the roles of the sympathetic nervous system in various physiological and pathological processes. These application notes provide detailed protocols for the administration of this compound in common animal models, summarizing key quantitative data and outlining the underlying signaling pathways. Due to the limited availability of detailed protocols for this compound, information from its close analogue, phenoxybenzamine, is also included for reference, particularly for dosage and formulation.

Mechanism of Action: Alpha-Adrenergic Blockade

This compound exerts its effects by irreversibly antagonizing alpha-adrenergic receptors (α1 and α2). The primary pathway for its cardiovascular effects involves the blockade of α1-adrenergic receptors on vascular smooth muscle.

-

Signaling Pathway of α1-Adrenergic Receptor Activation and Blockade by this compound

Caption: Alpha-1 adrenergic receptor signaling pathway and its blockade by this compound.

Quantitative Data from Animal Studies

The following tables summarize dosages and observed effects of this compound and the related compound phenoxybenzamine in various animal models.

Table 1: this compound and Phenoxybenzamine Dosage in Animal Models

| Compound | Animal Model | Route of Administration | Dosage Range | Reference(s) |

| This compound | Dog | Intravenous (IV) | 200 mg total dose | [1] |

| This compound | Mouse | Subcutaneous (SC) | 25 mg/kg | [2] |

| Phenoxybenzamine | Rat | Oral (PO) | 1 - 100 mg/kg/day | [1] |

| Phenoxybenzamine | Rat | Intraperitoneal (IP) | 4 mg/kg/day | [3] |

| Phenoxybenzamine | Rat | Intravenous (IV) | 1 mg/kg | [4] |

| Phenoxybenzamine | Dog | Intravenous (IV) | 0.5 - 10 mg/kg | [3][5] |

| Phenoxybenzamine | Dog | Oral (PO) | 0.46 (median) mg/kg, twice daily | [6] |

Table 2: Reported Effects of this compound and Phenoxybenzamine in Animal Models

| Compound | Animal Model | Dose | Observed Effect | Reference(s) |

| This compound | Dog | 200 mg total dose (IV) | Maximal heart rate increase of 46% to 95% within 10-25 minutes. | [1] |

| Phenoxybenzamine | Dog | 10 mg/kg (IV) | Immediate and significant increase in heart rate and cardiac output. | [5] |

| Phenoxybenzamine | Dog | 0.5 mg/kg | Significant lowering of resting urethral pressure and decrease in arterial pressure. | [7] |